molecular formula C30H21N3O2S2 B295266 N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No. B295266
M. Wt: 519.6 g/mol
InChI Key: DZSRGYKACQPQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "NDPTA" and is a thieno[2,3-d]pyrimidine derivative. NDPTA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of NDPTA is not fully understood. However, studies have suggested that NDPTA may exert its biological effects by inhibiting the NF-κB signaling pathway. This pathway plays a key role in regulating the immune response and inflammation. NDPTA has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
NDPTA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that NDPTA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NDPTA in lab experiments is its potential pharmacological applications. NDPTA has been shown to possess various biological activities, making it a promising candidate for drug development. However, one of the limitations of using NDPTA in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on NDPTA. One area of research could focus on the development of NDPTA-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies could investigate the mechanisms of action of NDPTA and its potential interactions with other drugs. Finally, studies could investigate the potential toxicity of NDPTA and its safety for use in humans.

Synthesis Methods

NDPTA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with 4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol in the presence of acetic anhydride. The resulting product is then reacted with 1-naphthylacetyl chloride to produce NDPTA.

Scientific Research Applications

NDPTA has been extensively studied for its potential pharmacological applications. In vitro studies have shown that NDPTA possesses anti-inflammatory and antitumor properties. NDPTA has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.

properties

Molecular Formula

C30H21N3O2S2

Molecular Weight

519.6 g/mol

IUPAC Name

N-naphthalen-1-yl-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C30H21N3O2S2/c34-27(31-25-17-9-13-20-10-7-8-16-23(20)25)19-36-30-32-28-24(18-26(37-28)21-11-3-1-4-12-21)29(35)33(30)22-14-5-2-6-15-22/h1-18H,19H2,(H,31,34)

InChI Key

DZSRGYKACQPQRM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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